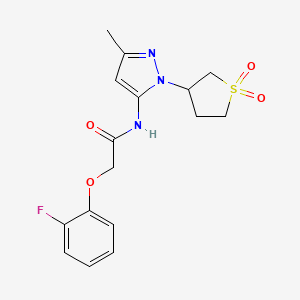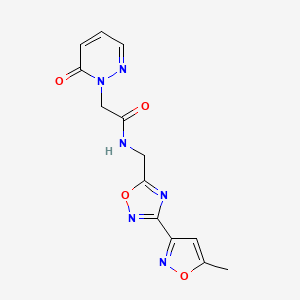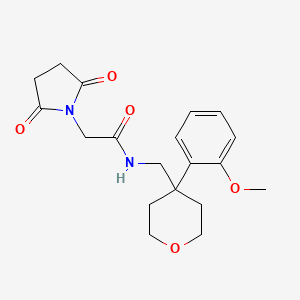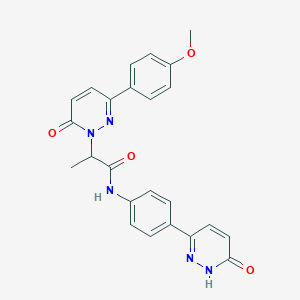![molecular formula C15H13ClN2O2 B2783981 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309733-58-0](/img/structure/B2783981.png)
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrrolo[3,4-b]pyridine core with a 5-chloro-2-methoxybenzoyl substituent, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 5-chloro-2-methoxybenzoyl Group: This step often involves the use of Friedel-Crafts acylation reactions, where the pyrrolo[3,4-b]pyridine core is reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-methoxybenzoyl)pyridine
- Thiazolo[4,5-b]pyridines
- Pyrazolo[3,4-b]pyridines
Uniqueness
6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine stands out due to its unique combination of a pyrrolo[3,4-b]pyridine core and a 5-chloro-2-methoxybenzoyl substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-5-4-11(16)7-12(14)15(19)18-8-10-3-2-6-17-13(10)9-18/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGCSLJKAONKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)

![ethyl 5-(adamantane-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)

![2-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B2783909.png)
![1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2783910.png)

![1-(3-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2783914.png)
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2783915.png)
![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)
![2-{[(2-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2783918.png)
![methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2783920.png)

